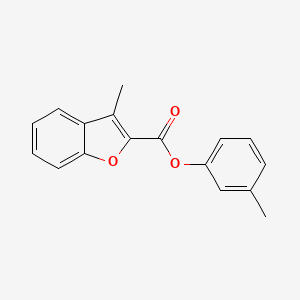![molecular formula C19H24O4 B4892041 1,1'-[1,3-propanediylbis(oxy)]bis(2-ethoxybenzene)](/img/structure/B4892041.png)
1,1'-[1,3-propanediylbis(oxy)]bis(2-ethoxybenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1'-[1,3-propanediylbis(oxy)]bis(2-ethoxybenzene), also known as PRODAN, is a fluorescent probe that is widely used in scientific research. PRODAN has a unique structure that makes it an excellent tool for studying a variety of biological processes.
Wirkmechanismus
1,1'-[1,3-propanediylbis(oxy)]bis(2-ethoxybenzene) works by emitting fluorescence when excited by light. The fluorescence of 1,1'-[1,3-propanediylbis(oxy)]bis(2-ethoxybenzene) is sensitive to its environment, which makes it an excellent tool for studying biological processes. The mechanism of action of 1,1'-[1,3-propanediylbis(oxy)]bis(2-ethoxybenzene) is based on the principle of fluorescence resonance energy transfer (FRET).
Biochemical and Physiological Effects:
1,1'-[1,3-propanediylbis(oxy)]bis(2-ethoxybenzene) has been shown to have minimal biochemical and physiological effects on cells and tissues. It is non-toxic and does not interfere with normal biological processes. This makes it an excellent tool for studying biological processes without altering them.
Vorteile Und Einschränkungen Für Laborexperimente
1,1'-[1,3-propanediylbis(oxy)]bis(2-ethoxybenzene) has several advantages for lab experiments. It is easy to synthesize, non-toxic, and has minimal biochemical and physiological effects on cells and tissues. 1,1'-[1,3-propanediylbis(oxy)]bis(2-ethoxybenzene) is also highly sensitive to its environment, which makes it an excellent tool for studying biological processes. However, 1,1'-[1,3-propanediylbis(oxy)]bis(2-ethoxybenzene) has some limitations. It is not suitable for studying processes that occur in highly acidic or basic environments. 1,1'-[1,3-propanediylbis(oxy)]bis(2-ethoxybenzene) is also sensitive to temperature and can be affected by photobleaching.
Zukünftige Richtungen
There are several future directions for the use of 1,1'-[1,3-propanediylbis(oxy)]bis(2-ethoxybenzene) in scientific research. One direction is the development of new derivatives of 1,1'-[1,3-propanediylbis(oxy)]bis(2-ethoxybenzene) that are more sensitive to specific biological processes. Another direction is the use of 1,1'-[1,3-propanediylbis(oxy)]bis(2-ethoxybenzene) in the development of new diagnostic tools for detecting diseases. 1,1'-[1,3-propanediylbis(oxy)]bis(2-ethoxybenzene) can also be used in the development of new drugs that target specific biological processes. Overall, 1,1'-[1,3-propanediylbis(oxy)]bis(2-ethoxybenzene) is a versatile tool that has many potential applications in scientific research.
Synthesemethoden
1,1'-[1,3-propanediylbis(oxy)]bis(2-ethoxybenzene) can be synthesized by the reaction of 2-ethoxybenzaldehyde with 1,3-propanediol in the presence of a Lewis acid catalyst. The reaction yields a diol intermediate, which is then oxidized to form 1,1'-[1,3-propanediylbis(oxy)]bis(2-ethoxybenzene). The synthesis of 1,1'-[1,3-propanediylbis(oxy)]bis(2-ethoxybenzene) is relatively simple and can be performed in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
1,1'-[1,3-propanediylbis(oxy)]bis(2-ethoxybenzene) is a fluorescent probe that is widely used in scientific research. It is used to study a variety of biological processes, including protein-ligand interactions, membrane fluidity, and lipid bilayer structure. 1,1'-[1,3-propanediylbis(oxy)]bis(2-ethoxybenzene) is also used as a pH sensor and a probe for detecting oxidative stress.
Eigenschaften
IUPAC Name |
1-ethoxy-2-[3-(2-ethoxyphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O4/c1-3-20-16-10-5-7-12-18(16)22-14-9-15-23-19-13-8-6-11-17(19)21-4-2/h5-8,10-13H,3-4,9,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSUXCBSSFKLMKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCCOC2=CC=CC=C2OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethoxy-2-[3-(2-ethoxyphenoxy)propoxy]benzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~1~-(2,3-dichlorophenyl)-N~2~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4891968.png)
![7-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-8-(dimethylamino)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4891969.png)
![5-{2-[(4-iodobenzyl)oxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B4891975.png)


![N-{3-[(4-butoxybenzoyl)amino]phenyl}-2,4-dichlorobenzamide](/img/structure/B4892015.png)

![N~2~-[(benzyloxy)carbonyl]-N~2~-methylasparagine](/img/structure/B4892027.png)
![2-methoxy-5-[(11-methyl-1,2,3,3a,6,7-hexahydro[1,4]diazepino[3,2,1-jk]carbazol-4(5H)-yl)methyl]phenol](/img/structure/B4892030.png)
![5-{[1-(3,4-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxybenzoic acid](/img/structure/B4892037.png)
![N-(2-hydroxyethyl)-2-[(4-methylbenzoyl)amino]benzamide](/img/structure/B4892049.png)
![1-[(4-butylphenyl)sulfonyl]-4-(cyclopropylcarbonyl)piperazine](/img/structure/B4892053.png)
![N-[(4-chlorophenoxy)acetyl]alanine](/img/structure/B4892064.png)